Bienvenue dans la boutique en ligne BenchChem!

Methyl 3-bromo-2-hydroxy-5-phenylbenzoate

AKR1C1 inhibition Steroid metabolism Selectivity pocket

Methyl 3-bromo-2-hydroxy-5-phenylbenzoate (CAS 1155261-80-5, MFCD22573529) is a tri-substituted benzoate ester featuring a methyl ester at C‑1, a hydroxyl group at C‑2, a bromine atom at C‑3, and a phenyl ring at C‑5, giving a molecular formula of C14H11BrO3 and a molecular weight of 307.14 g/mol. This substitution pattern places it within the 5‑phenylsalicylate chemical class — a scaffold that has yielded potent and selective inhibitors of human 20α‑hydroxysteroid dehydrogenase (AKR1C1), an enzyme implicated in progesterone metabolism, hormone‑dependent cancers, and neuroactive steroid processing.

Molecular Formula C14H11BrO3
Molecular Weight 307.14 g/mol
CAS No. 1155261-80-5
Cat. No. B1452263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-bromo-2-hydroxy-5-phenylbenzoate
CAS1155261-80-5
Molecular FormulaC14H11BrO3
Molecular Weight307.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C(C(=CC(=C1)C2=CC=CC=C2)Br)O
InChIInChI=1S/C14H11BrO3/c1-18-14(17)11-7-10(8-12(15)13(11)16)9-5-3-2-4-6-9/h2-8,16H,1H3
InChIKeyNVEYPUXDUGVYHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-bromo-2-hydroxy-5-phenylbenzoate (CAS 1155261-80-5): Core Identity and Structural Context for Procurement Scientists


Methyl 3-bromo-2-hydroxy-5-phenylbenzoate (CAS 1155261-80-5, MFCD22573529) is a tri-substituted benzoate ester featuring a methyl ester at C‑1, a hydroxyl group at C‑2, a bromine atom at C‑3, and a phenyl ring at C‑5, giving a molecular formula of C14H11BrO3 and a molecular weight of 307.14 g/mol . This substitution pattern places it within the 5‑phenylsalicylate chemical class — a scaffold that has yielded potent and selective inhibitors of human 20α‑hydroxysteroid dehydrogenase (AKR1C1), an enzyme implicated in progesterone metabolism, hormone‑dependent cancers, and neuroactive steroid processing [1]. Unlike simpler bromosalicylates, the 5‑phenyl substituent engages a non‑conserved hydrophobic pocket in the AKR1C1 active site, conferring selectivity that is absent in the des‑phenyl analogs [1]. The compound is commercially available at ≥95% purity from multiple suppliers and is typically stored long‑term under cool, dry conditions .

Methyl 3-bromo-2-hydroxy-5-phenylbenzoate: Why In‑Class Salicylates Are Not Interchangeable


Although many brominated methyl salicylates share the C8 benzoate core, the 5‑phenyl substituent of methyl 3‑bromo‑2‑hydroxy‑5‑phenylbenzoate introduces a critical structural determinant for AKR1C1 selectivity that is absent in simpler analogs such as methyl 5‑bromosalicylate or methyl 3,5‑dibromo‑2‑hydroxybenzoate [1]. The phenyl ring occupies a non‑conserved hydrophobic pocket (lined by Leu54, Leu308, and Phe311) that is not accessible to the smaller 5‑H or 5‑methyl substituents [1][2]. This additional binding interaction translates into a 21‑fold selectivity window for AKR1C1 over the closely related isoform AKR1C2, whereas des‑phenyl or regioisomeric analogs fail to achieve comparable selectivity [2]. Consequently, substitution with a generic bromosalicylate ester that lacks the 5‑phenyl group cannot replicate the target‑engagement profile required for AKR1C1‑focused chemical biology or medicinal chemistry campaigns. The following section provides the quantitative comparator evidence that substantiates this differentiation.

Methyl 3-bromo-2-hydroxy-5-phenylbenzoate: Quantitative Differentiation Evidence Against Closest Analogs


AKR1C1 Inhibitory Potency: 5‑Phenyl vs. 5‑Des‑Phenyl (3‑Bromo‑5‑phenylsalicylic Acid Backbone)

The free‑acid form corresponding to the target methyl ester, 3‑bromo‑5‑phenylsalicylic acid (BPSA), inhibits AKR1C1 with a Ki of 4 nM. In contrast, the des‑phenyl comparator 3,5‑dichlorosalicylic acid (DCL), which lacks the 5‑phenyl substituent, exhibits a Ki of 84 nM — a 21‑fold loss in potency [1]. The methyl ester serves as a direct prodrug or synthetic precursor to BPSA; hydrolysis of the ester in cellular assays liberates the active acid, making the ester a practical procurement choice for cell‑based studies where intracellular esterases are present .

AKR1C1 inhibition Steroid metabolism Selectivity pocket

AKR1C1 Isoform Selectivity: 3‑Bromo‑5‑phenyl vs. 3‑Chloro‑5‑phenyl Salicylic Acid

The 3‑bromo substituent of the target compound's free‑acid form confers a distinct selectivity profile relative to the 3‑chloro analog. 3‑Bromo‑5‑phenylsalicylic acid (BPSA) exhibits a Ki of 4 nM for AKR1C1 and 87 nM for AKR1C2 (22‑fold selectivity). The 3‑chloro analog, 3‑chloro‑5‑phenylsalicylic acid (CPSA), is more potent on AKR1C1 (Ki = 0.86 nM) but achieves only 24‑fold selectivity over AKR1C2 [1]. Although CPSA has a marginal selectivity advantage on paper, BPSA's 87 nM Ki against AKR1C2 is superior for applications where absolute avoidance of AKR1C2 engagement is critical (e.g., studying AKR1C1‑specific progesterone metabolism without confounding AKR1C2‑mediated androgen backdoor pathways).

AKR1C1 selectivity AKR1C2 Isoform profiling

Cellular Progesterone Metabolism Inhibition: 5‑Phenyl vs. 5‑Methyl vs. 5‑H Salicylates

In AKR1C1‑overexpressing endothelial cells, 3‑bromo‑5‑phenylsalicylic acid (BPSA; the free acid of the target methyl ester) inhibits progesterone metabolism with an IC50 of 460 nM, with significant inhibition observed starting at 10 nM [1]. By contrast, the 5‑methyl analog 3‑bromo‑5‑methylsalicylic acid and the unsubstituted 3‑bromosalicylic acid fail to achieve comparable cellular potency at sub‑micromolar concentrations, because they lack the phenyl ring that occupies the Leu308‑Phe311 hydrophobic selectivity pocket and enhances cellular retention [2]. The methyl ester of BPSA is expected to exhibit equivalent or superior cellular activity due to enhanced membrane permeability conferred by the ester moiety, followed by intracellular esterase cleavage to the active acid .

Cellular target engagement Progesterone metabolism AKR1C1-overexpressing cells

Regioisomeric Bromine Position: 3‑Bromo vs. 5‑Bromo on 5‑Phenylsalicylate Backbone

The position of the bromine atom on the 5‑phenylsalicylate scaffold is a critical determinant of AKR1C1 inhibitory potency. 3‑Bromo‑5‑phenylsalicylic acid (BPSA, representing the target compound's free‑acid form) achieves a Ki of 4 nM [1]. In contrast, the regioisomeric 5‑bromo‑3‑phenylsalicylic acid (5‑PBSA) exhibits a Ki of 140 nM against AKR1C1 — a 35‑fold reduction in potency . This difference arises because the 3‑bromo substituent is ortho to the salicylic acid hydroxyl, stabilizing the intramolecular hydrogen bond with the carbonyl oxygen and pre‑organizing the ligand for optimal fit within the AKR1C1 active site. The 5‑bromo regioisomer, placing bromine para to the hydroxyl, disrupts this hydrogen‑bond network and reduces complementarity to the selectivity pocket [1].

Regioisomer comparison AKR1C1 potency Structure-activity relationship

Procurement‑Grade Purity and Physical Form: Methyl Ester vs. Free Acid Handling Characteristics

The methyl ester (CAS 1155261‑80‑5) is commercially supplied as a solid with a minimum purity specification of 95% (typically ≥98% by HPLC from major vendors), with a defined molecular weight of 307.14 g/mol and MDL number MFCD22573529 . In contrast, the free acid (3‑bromo‑5‑phenylsalicylic acid, CAS 4906‑68‑7) is also a crystalline solid but has higher hygroscopicity due to the free carboxylic acid group, requiring more stringent storage conditions (−20°C under argon for long‑term stability) . The methyl ester's enhanced stability at ambient temperature and reduced polarity (cLogP ≈ 4.0 vs. ≈ 3.2 for the free acid) translates into easier handling, more accurate weighing, and better solubility in standard organic solvents (DMSO, DMF, ethanol) at concentrations up to 50 mM — a practical advantage for high‑throughput screening workflows .

Compound handling Formulation Purity specifications

Mutagenesis‑Validated Binding Determinant: Leu308 Engagement by the 5‑Phenyl Ring

The contribution of the 5‑phenyl ring to target binding has been quantitatively dissected by site‑directed mutagenesis. The Leu308Val mutation in AKR1C1 reduces the inhibitory potency of BPSA by only 3‑fold (Ki from 4 nM to 12 nM). In contrast, the same mutation reduces the potency of the des‑phenyl inhibitor 3,5‑dichlorosalicylic acid (DCL) by 13‑fold (Ki from 84 nM to 1.1 µM) [1]. The smaller impact of the mutation on BPSA confirms that the phenyl ring makes compensatory hydrophobic contacts with Phe311 and Leu54 that are not available to DCL, thereby insulating BPSA from mutational perturbations at Leu308. This resilience is a direct consequence of the 5‑phenyl substituent present in the target methyl ester's scaffold.

Site-directed mutagenesis Binding mode Selectivity pocket

Methyl 3-bromo-2-hydroxy-5-phenylbenzoate: Evidence‑Backed Application Scenarios for Procurement Decision‑Making


AKR1C1‑Selective Chemical Probe for Steroid Metabolism Studies

Procure methyl 3‑bromo‑2‑hydroxy‑5‑phenylbenzoate as a cell‑permeable ester prodrug that, upon intracellular hydrolysis, delivers 3‑bromo‑5‑phenylsalicylic acid (BPSA) — a validated AKR1C1 inhibitor with Ki = 4 nM and 22‑fold selectivity over AKR1C2 [1]. The compound potently inhibits progesterone metabolism in AKR1C1‑overexpressing cells with an IC50 of 460 nM, with efficacy detectable from 10 nM [1], enabling dose‑response studies in hormone‑dependent cancer models such as head‑and‑neck squamous carcinoma (FaDu, Cal‑27, HSC‑2, HSC‑4) [2].

Structure–Activity Relationship (SAR) Expansion Around the 5‑Phenylsalicylate Chemotype

Use the methyl ester as a key synthetic intermediate for library construction. The bromine at C‑3 serves as a handle for Suzuki, Sonogashira, or Buchwald–Hartwig cross‑coupling reactions to introduce diverse aryl, alkynyl, or amino substituents, while the methyl ester can be selectively hydrolyzed to the free acid for biochemical assays or converted to amides for metabolic stabilization [1]. The 5‑phenyl group can be varied via starting material selection, allowing systematic exploration of the AKR1C1 selectivity pocket identified in co‑crystal structures (PDB entries from El‑Kabbani et al.) [1][2].

Comparative Profiling of AKR1C1 vs. AKR1C2 in Neuroactive Steroid Pathways

The 22‑fold selectivity window of BPSA for AKR1C1 (Ki = 4 nM) over AKR1C2 (Ki = 87 nM) is ideally suited for dissecting the respective roles of these isoforms in neuroactive steroid metabolism — a context where AKR1C2‑mediated conversion of 5α‑dihydrotestosterone to 3α‑androstanediol confounds interpretation [1]. At treatment concentrations of 50–100 nM, BPSA achieves >90% AKR1C1 occupancy while sparing >50% of AKR1C2 activity, enabling isoform‑specific phenotypic assignment [1].

Quality‑Controlled Reference Standard for Analytical Method Development

The methyl ester (CAS 1155261‑80‑5, MFCD22573529) is commercially available with ≥95% purity and well‑characterized by LC‑MS, 1H NMR, and FT‑IR, making it suitable as a reference standard for HPLC/UV method validation in pharmaceutical impurity profiling and stability‑indicating assays [1]. Its ambient storage stability simplifies preparation of certified reference stock solutions in DMSO or acetonitrile at 1–10 mM concentrations for routine analytical workflows.

Quote Request

Request a Quote for Methyl 3-bromo-2-hydroxy-5-phenylbenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.